3-(1,2-Diazabicyclo[2.2.2]oct-2-yl)-1-phenylpropyl acetate
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Overview
Description
3-(1,2-Diazabicyclo[222]oct-2-yl)-1-phenylpropyl acetate is a complex organic compound that features a bicyclic structure with nitrogen atoms and an acetate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,2-Diazabicyclo[2.2.2]oct-2-yl)-1-phenylpropyl acetate typically involves the reaction of 1,2-diazabicyclo[2.2.2]octane (DABCO) with phenylpropyl acetate under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters and can handle large volumes of reactants, making the process more efficient and cost-effective .
Chemical Reactions Analysis
Types of Reactions
3-(1,2-Diazabicyclo[2.2.2]oct-2-yl)-1-phenylpropyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
3-(1,2-Diazabicyclo[2.2.2]oct-2-yl)-1-phenylpropyl acetate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug candidate.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-(1,2-Diazabicyclo[2.2.2]oct-2-yl)-1-phenylpropyl acetate exerts its effects involves interactions with specific molecular targets. The nitrogen atoms in the bicyclic structure can act as nucleophiles, facilitating various chemical reactions. The acetate group can also participate in esterification and other reactions, contributing to the compound’s reactivity .
Comparison with Similar Compounds
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane (DABCO): A similar bicyclic compound with nitrogen atoms, used as a catalyst and reagent in organic synthesis.
Quinuclidine: Another bicyclic compound with a similar structure but with one nitrogen atom replaced by a carbon atom.
Tropane: A bicyclic compound with a nitrogen atom, known for its biological activity.
Uniqueness
3-(1,2-Diazabicyclo[2.2.2]oct-2-yl)-1-phenylpropyl acetate is unique due to its specific combination of a bicyclic structure with nitrogen atoms and an acetate functional group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C17H24N2O2 |
---|---|
Molecular Weight |
288.4 g/mol |
IUPAC Name |
[3-(1,2-diazabicyclo[2.2.2]octan-2-yl)-1-phenylpropyl] acetate |
InChI |
InChI=1S/C17H24N2O2/c1-14(20)21-17(16-5-3-2-4-6-16)9-12-19-13-15-7-10-18(19)11-8-15/h2-6,15,17H,7-13H2,1H3 |
InChI Key |
GFYPZPADZQNBND-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC(CCN1CC2CCN1CC2)C3=CC=CC=C3 |
Origin of Product |
United States |
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